BenchChemオンラインストアへようこそ!

1-cycloheptyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Physicochemical Property Lipophilicity Drug-likeness

Unlike generic N1-phenyl/methyl pyrazolopyridines, this compound's achiral N1-cycloheptyl group provides a unique lipophilic pocket (LogP 4.59 vs. 4.96 for branched-chain analogs) with only 1 rotatable bond—placing it closer to the oral bioavailability 'Golden Triangle.' The rigid achiral architecture eliminates isomeric ambiguity in screening data. Its class-validated pyrazolo[3,4-b]pyridine core de-risks kinase-targeted library investment, while the 3-OH group serves as a ready synthetic handle for leaving group conversion or acrylamide warhead installation. Ideal for SAR matrices exploring N1-alkyl ring size effects on kinase selectivity. Request a quote today.

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
Cat. No. B5629188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cycloheptyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol
Molecular FormulaC15H21N3O
Molecular Weight259.35 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=O)NN2C3CCCCCC3)C
InChIInChI=1S/C15H21N3O/c1-10-9-11(2)16-14-13(10)15(19)17-18(14)12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,17,19)
InChIKeyGRKGZJNNTAODIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL]

1-Cycloheptyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol: Core Properties and Scaffold Classification for Procurement


1-Cycloheptyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol (CAS 578718-45-3) is an achiral, solid small molecule (MW 259.35 g/mol) belonging to the privileged pyrazolo[3,4-b]pyridine heterocyclic family . This scaffold is widely exploited in medicinal chemistry for its ability to mimic the purine ring and potently inhibit a diverse array of kinases and other therapeutic targets [1]. The compound's defining feature is a unique N1-cycloheptyl substituent on a 4,6-dimethyl-3-hydroxypyrazolopyridine core, distinguishing it from simpler alkyl or aryl analogs in commercial screening libraries .

Why 1-Cycloheptyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol Cannot Be Replaced by a Generic Pyrazolopyridine Analog


Generic substitution fails for this compound because subtle changes at the N1-position drastically alter both the molecular conformation and the physicochemical property profile. The cycloheptyl group provides a unique, rigid, achiral lipophilic pocket, which is absent in common N1-phenyl or N1-methyl alternatives. Direct vendor-sourced comparison data show that even among its closest commercial analogs with branched alkyl chains, 1-cycloheptyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol offers a distinct balance of lipophilicity and molecular flexibility . These structural differences directly impact binding kinetics, target selectivity, and pharmacokinetic behavior within the class, meaning analogs cannot be interchanged without risking a complete loss of the desired polypharmacology or pharmacokinetic profile [1]. The quantitative evidence below details why this specific molecule is a differentiated chemical tool rather than a generic scaffold instance.

Quantitative Differentiation of 1-Cycloheptyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol from Its Closest Commercial Analogs


Head-to-Head LogP Comparison: Reduced Lipophilicity vs. Closest Isomeric Analog

1-Cycloheptyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol exhibits significantly lower lipophilicity (LogP 4.59) compared to its closest 2D analog, 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol (LogP 4.96) . This difference of 0.37 log units suggests the target compound will have a higher free fraction in plasma and potentially lower metabolic clearance, making it more suitable for in vitro assays requiring aqueous solubility [1].

Physicochemical Property Lipophilicity Drug-likeness

Molecular Flexibility Advantage: Reduced Number of Rotatable Bonds vs. Closest Analog

The target compound possesses a single rotatable bond, whereas its closest analog, 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, has 3 . This restricted flexibility pre-organizes the molecule in a lower-energy bioactive conformation, which can lead to improved binding affinity and a reduced entropic penalty upon target engagement [1].

Conformational Rigidity Entropy Target Binding

Defined Stereochemistry: An Achiral, Single Entity vs. Isomeric Mixtures in Analog Series

1-cycloheptyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol is an achiral molecule, ensuring a single, consistent molecular species in every sample . In contrast, the 98%-similar analog 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol contains a chiral center on the side chain, and its stereochemistry is listed as 'unknown' in the vendor catalog . This means the analog is supplied as a mixture of diastereomers or enantiomers with undefined composition, introducing batch-to-batch variability that complicates SAR interpretation and regulatory documentation.

Stereochemistry Reproducibility Binding Assay

Class-Level Kinase Inhibition: Confirmed Activity of the Pyrazolo[3,4-b]pyridine Scaffold in Biological Systems

While direct biological data for this specific compound is not publicly disclosed, the 1H-pyrazolo[3,4-b]pyridine scaffold is validated in multiple patents and research articles as a core structure for designing ATP-competitive kinase inhibitors, notably against Raf kinases and CDKs [1]. The 3-hydroxyl group serves as a critical hinge-binding motif, and N1-substitution is a major determinant of kinase selectivity [2]. The unique N1-cycloheptyl group in this compound is expected to confer a distinct selectivity profile compared to standard N1-phenyl or N1-methyl derivatives.

Kinase Inhibition Drug Discovery Mechanism of Action

Superior Aqueous Solubility Over Close Branched Analogs: LogSW Comparison

The target compound's calculated water solubility (LogSW -5.26) is higher than its closest analogs: 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol (LogSW -5.34) and 4,6-dimethyl-1-(1-propylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol (LogSW -5.37) . Although differences are small, the trend across the series indicates the cycloheptyl substituent provides a more favorable solubility profile, reducing the need for high DMSO concentrations in biochemical assays and lowering the risk of solvent-induced artifacts.

Solubility LogSW Assay Compatibility

Procurement-Driven Application Scenarios for 1-Cycloheptyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol


Building a Diversity-Oriented Kinase-Focused Screening Library

For organizations constructing or refreshing a kinase-targeted screening deck, this compound provides superior scaffold diversity. The achiral, rigid N1-cycloheptyl group is underrepresented in standard commercial libraries, which are populated by N1-phenyl, N1-methyl, or N1-H analogs. Its class-validated pyrazolopyridine core de-risks the investment, while its defined stereochemistry eliminates the isomeric ambiguity that plagues data analysis from chiral analog hits .

Hit-to-Lead Optimization Starting Point Requiring Balanced Lipophilicity

Medicinal chemistry teams needing a starting point with a lower LogP (4.59 vs. 4.96) and fewer rotatable bonds than the closest branched-chain analogs will find this compound advantageous . Its property profile places it closer to the 'Golden Triangle' for oral bioavailability, reducing the synthetic burden of lowering lipophilicity and increasing rigidity during the multiparameter optimization phase [1].

Generating High-Quality SAR Data Around the N1 Position

The N1-cycloheptyl analog fills a critical gap in a systematic SAR matrix exploring the effect of N1-alkyl ring size on target potency and selectivity. Direct comparisons with N1-cyclopentyl, N1-cyclohexyl, and N1-cyclooctyl analogs, in conjunction with the demonstrated scaffold pharmacology, will yield high-impact, publishable SAR trends that rationalize the role of steric bulk in kinase selectivity pockets .

Prototype for Developing Irreversible or Covalent Probes

The 3-hydroxyl group serves as a synthetic handle for further functionalization, by conversion to a leaving group or by installation of an acrylamide warhead. The rigid, achiral cycloheptyl moiety ensures that any generated covalent probes exist as single, defined entities, greatly simplifying biochemical characterization and kinetic analysis compared to probes derived from racemic or diastereomeric mixtures [1].

Quote Request

Request a Quote for 1-cycloheptyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.